molecular formula C16H10N2O2 B14299239 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline CAS No. 114626-00-5

2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline

Cat. No.: B14299239
CAS No.: 114626-00-5
M. Wt: 262.26 g/mol
InChI Key: NCRGBXFGUDJNJE-UHFFFAOYSA-N
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Description

2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is an organic compound with a complex structure that includes a nitrophenyl group and a butadiyne linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of a nitrophenyl acetylene with an aniline derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroaniline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Nitroaniline derivatives.

    Reduction: Aminoaniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the butadiyne linkage provides structural rigidity and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another compound with a butadiyne linkage, but with different substituents.

    N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide: A structurally similar compound with an additional octadecanamide group.

Uniqueness

2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is unique due to its specific combination of a nitrophenyl group and a butadiyne linkage, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics and structural stability.

Properties

CAS No.

114626-00-5

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

2-[4-(3-nitrophenyl)buta-1,3-diynyl]aniline

InChI

InChI=1S/C16H10N2O2/c17-16-11-4-3-9-14(16)8-2-1-6-13-7-5-10-15(12-13)18(19)20/h3-5,7,9-12H,17H2

InChI Key

NCRGBXFGUDJNJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC#CC2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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